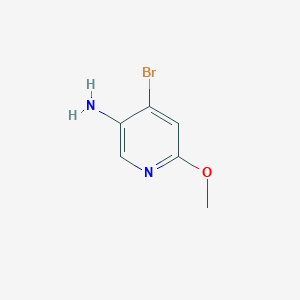

4-Bromo-6-methoxypyridin-3-amine

Description

4-Bromo-6-methoxypyridin-3-amine is a substituted pyridine derivative featuring a bromine atom at position 4, a methoxy group at position 6, and an amine group at position 2.

Properties

Molecular Formula |

C6H7BrN2O |

|---|---|

Molecular Weight |

203.04 g/mol |

IUPAC Name |

4-bromo-6-methoxypyridin-3-amine |

InChI |

InChI=1S/C6H7BrN2O/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,8H2,1H3 |

InChI Key |

BOGFTCUTMBGCLS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C(=C1)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methoxypyridin-3-amine typically involves the bromination of 6-methoxypyridin-3-amine. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of 4-Bromo-6-methoxypyridin-3-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Types of Reactions:

Substitution Reactions: 4-Bromo-6-methoxypyridin-3-amine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: This compound is a suitable substrate for Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: The amino group in 4-Bromo-6-methoxypyridin-3-amine can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents.

Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as ethanol or toluene.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Coupling Products: Biaryl compounds with diverse functional groups.

Oxidation and Reduction Products: Nitro derivatives or primary amines.

Scientific Research Applications

4-Bromo-6-methoxypyridin-3-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory diseases.

Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It serves as a precursor for the synthesis of bioactive molecules that can be used in various biological assays.

Industrial Applications: The compound is employed in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxypyridin-3-amine largely depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. For instance, derivatives of this compound have been studied for their ability to inhibit certain kinases involved in inflammatory pathways. The molecular targets and pathways involved can vary, but often include key signaling proteins and enzymes.

Comparison with Similar Compounds

The following table and analysis compare 4-Bromo-6-methoxypyridin-3-amine with structurally related pyridine derivatives, focusing on substituent positions, synthetic routes, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Comparative Analysis

Substituent Position Effects

- Bromine Position : Bromine at position 4 (target compound) vs. position 5 (CAS 53242-18-5) alters electronic distribution. Position 4 bromine may enhance para-directed electrophilic substitution reactivity compared to meta-positioned bromine .

- Methoxy vs. Chloro : Replacing methoxy (OCH₃) with chloro (Cl) at position 6 (CAS 1449239-58-0) increases electrophilicity, favoring nucleophilic aromatic substitution (SNAr) but reduces hydrogen-bonding capacity .

- Methyl vs. Bromine : Substituting bromine with methyl (CAS 6635-91-2) reduces molecular weight and polarizability, impacting solubility and bioactivity .

Reactivity and Stability

- Nucleophilic Substitution : Bromine at position 4 (target compound) is more susceptible to substitution than chlorine (CAS 1449239-58-0) due to weaker C–Br bonds .

Biological Activity

4-Bromo-6-methoxypyridin-3-amine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 4-position and a methoxy group at the 6-position of the pyridine ring, along with an amino group at the 3-position. Such structural characteristics suggest that it may interact with various biological targets, making it a candidate for therapeutic applications.

The molecular formula of 4-Bromo-6-methoxypyridin-3-amine is C7H8BrN2O, and its structure can be represented as follows:

This compound's unique substitution pattern may influence its binding affinity and selectivity towards various biological targets, particularly in relation to enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that 4-Bromo-6-methoxypyridin-3-amine exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, particularly against resistant strains of bacteria. Its structural features could enhance its efficacy as an antibacterial agent, similar to other pyridine derivatives that have shown potent activity against pathogens like Streptococcus pneumoniae and Staphylococcus aureus .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This is significant as enzyme inhibitors are crucial in the development of drugs targeting metabolic disorders and infections .

Case Studies and Research Findings

- Antibacterial Properties : A study investigated the antibacterial activity of various pyridine derivatives, including 4-Bromo-6-methoxypyridin-3-amine. The findings indicated that compounds with similar structural motifs demonstrated significant activity against resistant bacterial strains. Specifically, derivatives with a methoxy group were found to enhance antibacterial efficacy by improving binding interactions with bacterial targets .

- Enzyme Interaction Studies : Research focused on the interaction of 4-Bromo-6-methoxypyridin-3-amine with nicotinamide phosphoribosyltransferase (NAMPT), an important enzyme in NAD+ metabolism. The study highlighted how modifications in the pyridine structure could lead to increased inhibition of NAMPT, suggesting potential applications in metabolic diseases .

- Pharmacokinetic Profiling : A detailed pharmacokinetic analysis was conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of 4-Bromo-6-methoxypyridin-3-amine. Results indicated favorable membrane permeability and metabolic stability, which are critical for oral bioavailability in therapeutic applications .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | Significant activity against resistant strains | |

| Enzyme Inhibition | Inhibition of NAMPT | |

| Pharmacokinetics | Favorable absorption characteristics |

Table 2: Structure-Activity Relationship (SAR) Insights

| Compound Variant | Activity Level | Notes |

|---|---|---|

| 5-Methoxypyridin Derivative | High | Stronger against resistant bacteria |

| 4-Bromo Derivative | Moderate | Effective against certain pathogens |

| Unsubstituted Pyridine | Low | Less potent compared to substituted variants |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.